3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile
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Overview
Description
3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile is an organic compound characterized by its unique structure, which includes phenylamino, phenylsulfonyl, and sulfanyl groups attached to a prop-2-enenitrile backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile typically involves the reaction of phenylamine with phenylsulfonyl chloride to form an intermediate, which is then reacted with a sulfanylprop-2-enenitrile derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenylamino and phenylsulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile involves its interaction with specific molecular targets and pathways. The phenylamino and phenylsulfonyl groups are known to interact with enzymes and receptors, modulating their activity. The sulfanyl group can form reactive intermediates that further influence biological processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Triphenylamine derivatives: These compounds share structural similarities and exhibit unique mechanoluminescent properties.
Azithromycin-related compounds: These compounds have similar functional groups and are used in pharmaceutical applications.
Uniqueness
3-(Phenylamino)-2-(phenylsulfonyl)-3-sulfanylprop-2-enenitrile is unique due to its combination of phenylamino, phenylsulfonyl, and sulfanyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(E)-3-anilino-2-(benzenesulfonyl)-3-sulfanylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2S2/c16-11-14(15(20)17-12-7-3-1-4-8-12)21(18,19)13-9-5-2-6-10-13/h1-10,17,20H/b15-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOLUKNPDPFBKQ-CCEZHUSRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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